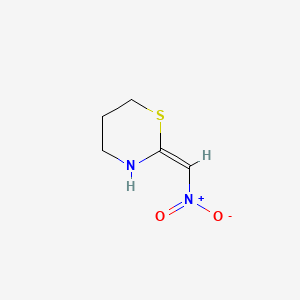

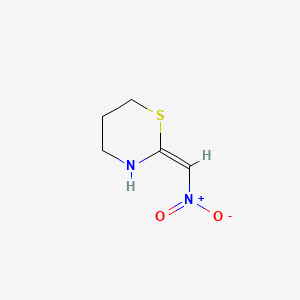

Nithiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nithiazine is a synthetic compound that belongs to the class of neonicotinoid insecticides. It was first synthesized in the 1970s by Shell (Modesto, CA) and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound acts as an agonist of the nicotinic acetylcholine receptor, affecting the Na/K ionophore in mammals and insects .

Métodos De Preparación

Nithiazine can be synthesized through various routes. One common method involves the reaction of this compound with malononitrile or ethyl cyanoacetate and benzaldehyde . The synthesized compounds are identified by 1H NMR and IR spectroscopy, and elemental analysis . Industrial production methods are not widely documented due to its limited commercial use.

Análisis De Reacciones Químicas

Nithiazine undergoes several types of chemical reactions, including photoreduction and dimer formation in water, producing dimers and nitrile, nitroso, and oxime derivatives . It is unstable under sunlight, leading to the formation of more than 40 breakdown products . Common reagents and conditions used in these reactions include light exposure and aqueous environments.

Aplicaciones Científicas De Investigación

Nithiazine has been extensively studied for its insecticidal properties. It targets insect nicotinic acetylcholine receptors, making it effective against pests like houseflies and corn earworm larvae . Despite its potential, this compound’s poor photostability has limited its use in broad agricultural applications . Research continues to explore its analogues for improved stability and efficacy .

Mecanismo De Acción

Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor, similar to nicotine . This interaction affects the Na/K ionophore in the neuronal postsynaptic membranes, controlling the flow of Na and K ions . This mechanism disrupts the nervous system of insects, leading to their death.

Comparación Con Compuestos Similares

Nithiazine is compared with other neonicotinoid insecticides such as imidacloprid, nitenpyram, acetamiprid, thiacloprid, thiamethoxam, and clothianidin . While this compound has greater activity against certain pests and lower mammalian toxicity, its rapid degradation under hydrolytic and photolytic conditions limits its commercial use . Other neonicotinoids have been developed to overcome these limitations, offering better stability and broader applications .

Propiedades

Número CAS |

97190-65-3 |

|---|---|

Fórmula molecular |

C5H8N2O2S |

Peso molecular |

160.20 g/mol |

Nombre IUPAC |

(2E)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |

Clave InChI |

LZTIMERBDGGAJD-SNAWJCMRSA-N |

SMILES isomérico |

C1CN/C(=C\[N+](=O)[O-])/SC1 |

SMILES canónico |

C1CNC(=C[N+](=O)[O-])SC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)

acetic acid](/img/structure/B12323114.png)

![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)